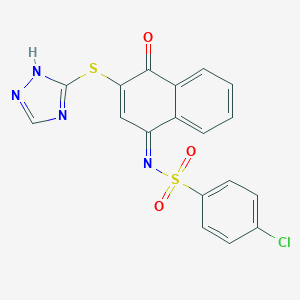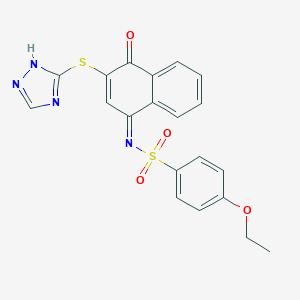![molecular formula C24H21N3O5S B280859 N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a novel compound that has been extensively studied for its potential use in various scientific research applications. QNZ is a quinoline-based compound that has been shown to have a wide range of biochemical and physiological effects. Additionally, we will explore the scientific research applications of QNZ and list future directions for further research.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is not fully understood. However, it has been shown to inhibit the activity of a protein called NF-κB, which is known to play a key role in the regulation of cell growth and survival. By inhibiting the activity of NF-κB, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is able to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and viruses. Additionally, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide for lab experiments is its potent anti-cancer activity. N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a favorable toxicity profile, making it a relatively safe compound to work with in the laboratory.
One of the main limitations of N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide for lab experiments is its complex synthesis method. The multistep process required to synthesize N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide can be time-consuming and requires careful attention to detail. Additionally, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a relatively expensive compound, which can limit its use in some research settings.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. One area of research that is currently being explored is the development of N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide analogs with improved anti-cancer activity and toxicity profiles. Additionally, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is being explored as a potential treatment for viral infections such as HIV and hepatitis C.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves the reaction of 2,5-dimethoxyaniline with 8-quinolinesulfonyl chloride in the presence of a base to form the intermediate 2,5-dimethoxy-N-(quinolin-8-yl)benzenesulfonamide. This intermediate is then reacted with benzoyl chloride to yield N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. The synthesis of N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a multistep process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a wide range of scientific research applications. One of the most promising areas of research for N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is in the field of cancer research. N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines. Additionally, N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
属性
分子式 |
C24H21N3O5S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C24H21N3O5S/c1-31-17-12-13-21(32-2)20(15-17)26-24(28)18-9-3-4-10-19(18)27-33(29,30)22-11-5-7-16-8-6-14-25-23(16)22/h3-15,27H,1-2H3,(H,26,28) |
InChI 键 |
QQHKDSALXVZYJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)